N-Acetyl Cefdinir
CAS No.:
Cat. No.: VC0205642
Molecular Formula: C₁₆H₁₅N₅O₆S₂
Molecular Weight: 437.45
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₁₅N₅O₆S₂ |
|---|---|
| Molecular Weight | 437.45 |
Introduction
Chemical Structure and Properties
Molecular Structure
The chemical structure of N-Acetyl Cefdinir features a β-lactam ring fused to a thiazole moiety, which is characteristic of cephalosporins. The acetyl group attached to the thiazole ring distinguishes it from cefdinir. This modification impacts its physicochemical properties, including solubility and reactivity .
Physicochemical Properties
The physicochemical attributes of N-Acetyl Cefdinir are summarized in Table 1.
The presence of functional groups such as hydroxyl (-OH), acetyl (-COCH3), and imino (-C=NH) contributes to its reactivity and potential interactions with biological systems.
Synthesis Pathways
The synthesis of N-Acetyl Cefdinir typically involves modifications of cefdinir or its precursors through acylation reactions. A detailed synthetic pathway was described in patent literature, highlighting the following steps :
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Acylation Reaction: The reaction between 7-amino-3-vinyl-3-cephem-4-carboxylic acid (a key intermediate in cefdinir synthesis) and acetylating agents generates acetylated derivatives.
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Purification: The crude product undergoes purification using techniques such as activated carbon decolorization.
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Characterization: The final product is characterized using spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR).
Table 2 provides an overview of key reaction parameters for the synthesis.
These steps underscore the complexity involved in isolating N-Acetyl Cefdinir from reaction mixtures.
Analytical Methods for Detection and Quantification
Given its status as an impurity, accurate detection and quantification of N-Acetyl Cefdinir are critical for pharmaceutical quality assurance.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is widely employed for analyzing N-Acetyl Cefdinir due to its precision and reproducibility. Specific chromatographic conditions include:
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Mobile Phase: A mixture of acetonitrile and water with pH adjustment.
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Detection Wavelength: 224 nm, corresponding to the compound's UV absorption maxima .
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Retention Time: Distinct peaks for N-Acetyl Cefdinir facilitate its separation from other impurities.
Spectroscopic Techniques
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are instrumental in structural elucidation:
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IR Spectroscopy: Characteristic absorption bands include (β-lactam C=O stretch) and (secondary amide C=O stretch) .
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NMR Spectroscopy: Proton () and carbon () spectra confirm the presence of functional groups such as acetyl and imino moieties .
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation () along with fragmentation patterns indicative of structural features.
Pharmacological Relevance
Although primarily considered an impurity, N-Acetyl Cefdinir may exhibit unique pharmacological properties due to its structural similarity to cefdinir.
Toxicological Profile
As an impurity, regulatory guidelines mandate toxicity evaluations to determine acceptable limits within pharmaceutical formulations:
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Acute Toxicity: Animal studies indicate no significant adverse effects at low concentrations.
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Chronic Toxicity: Long-term exposure data are sparse but necessary for comprehensive risk assessment .
N-Acetyl Cefdinir serves as a reference standard for analytical method validation during cefdinir production:
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Quality Control: Ensures compliance with impurity thresholds specified by pharmacopeial standards.
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Method Development: Supports the optimization of analytical techniques like HPLC.
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Research Tool: Facilitates studies on structure-activity relationships (SAR) within cephalosporins.
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